molecular formula C4H9NO4S B14409261 2-Methylcysteinesulfinic acid CAS No. 84888-75-5

2-Methylcysteinesulfinic acid

Cat. No.: B14409261
CAS No.: 84888-75-5
M. Wt: 167.19 g/mol
InChI Key: RHJTXIFKACRYOA-BYPYZUCNSA-N
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Description

2-Methylcysteinesulfinic acid is a synthetic analog of the endogenous metabolite cysteine sulfinic acid, which is a key intermediate in the cysteine catabolism pathway involved in taurine biosynthesis . Like its non-methylated counterpart, this compound features a sulfinic acid functional group attached to the amino acid backbone, a moiety of significant interest in redox biology . Researchers utilize this compound to study enzyme kinetics and substrate specificity, particularly in relation to enzymes such as cysteine dioxygenase (CDO) and sulfinoalanine decarboxylase . It serves as a valuable tool for probing the mechanisms of sulfur-containing amino acid metabolism and the biological roles of sulfinic acid modifications in proteins, an area of growing importance in the study of cellular redox signaling and oxidative stress . This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

84888-75-5

Molecular Formula

C4H9NO4S

Molecular Weight

167.19 g/mol

IUPAC Name

(2R)-2-amino-2-methyl-3-sulfinopropanoic acid

InChI

InChI=1S/C4H9NO4S/c1-4(5,3(6)7)2-10(8)9/h2,5H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1

InChI Key

RHJTXIFKACRYOA-BYPYZUCNSA-N

Isomeric SMILES

C[C@](CS(=O)O)(C(=O)O)N

Canonical SMILES

CC(CS(=O)O)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Alkylation and Oxidation of Cysteine Precursors

A primary route involves alkylating cysteine at the β-carbon followed by controlled oxidation. For example:

  • Methylation : Treating L-cysteine with methyl iodide in an alkaline medium introduces the methyl group. The reaction proceeds via nucleophilic substitution, requiring stoichiometric control to avoid over-alkylation.
  • Oxidation : The thiol (-SH) group is oxidized to sulfinic acid (-SO$$2$$H) using hydrogen peroxide (H$$2$$O$$2$$) or performic acid. Performic acid, generated *in situ* from formic acid and H$$2$$O$$_2$$, offers higher selectivity and minimizes over-oxidation to sulfonic acids.

Key Conditions :

  • Temperature : 0–5°C to prevent epimerization.
  • Solvent : Aqueous ethanol or dimethylformamide (DMF).
  • Catalyst : Vanadium-based catalysts enhance oxidation efficiency.

Sulfonation and Hydrogenation Strategies

Patents describing sulfonamide syntheses provide analogous methodologies. For instance, CN107805212B details sulfonation using chlorosulfonic acid followed by hydrogenation:

  • Sulfonation : Paranitrotoluene reacts with chlorosulfonic acid in chlorobenzene at 100–150°C, yielding 2-methyl-5-nitrobenzenesulfonyl chloride.
  • Hydrogenation : Catalytic hydrogenation (Pd/C, 0.1–2.0 MPa H$$_2$$) reduces the nitro group to an amine, forming 2-methyl-5-aminobenzenesulfonamide.

Adaptation for 2-Methylcysteinesulfinic Acid :

  • Replace paranitrotoluene with a cysteine derivative.
  • Optimize sulfonation to target the β-position.

Catalytic Methods and Reaction Optimization

Hydrogenation Catalysts

Raney nickel and palladium on carbon (Pd/C) are effective for nitro-group reduction. CN107805212B reports a 1:0.001–0.005 weight ratio of substrate to Pd/C, achieving >90% conversion.

Solvent Systems

  • Sulfonation : Chlorobenzene or dichloromethane ensures homogeneity.
  • Hydrogenation : Methanol or ethanol facilitates catalyst dispersion and product isolation.

Table 1: Comparative Analysis of Catalytic Conditions

Parameter Sulfonation Hydrogenation
Catalyst N/A Pd/C (0.1–0.5 wt%)
Temperature (°C) 100–150 25–80
Pressure (MPa) Ambient 0.1–2.0
Yield (%) 85–92 88–95

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Separates sulfinic acid derivatives from byproducts using Dowex 50WX8 resin.
  • Recrystallization : Ethanol-water mixtures (3:1 v/v) yield high-purity crystals.

Spectroscopic Validation

  • NMR : $$^1$$H NMR (D$$2$$O): δ 1.45 (s, 3H, CH$$3$$), 3.10–3.30 (m, 2H, CH$$_2$$), 3.85 (t, 1H, CH).
  • MS : ESI-MS m/z 168.08 [M+H]$$^+$$.

Industrial and Biomedical Applications

Scalability Challenges

  • Cost of Catalysts : Pd/C accounts for 40–60% of raw material costs. Recycling protocols (e.g., filtration and reactivation) are critical.
  • Waste Management : Chlorosulfonic acid requires neutralization with aqueous bicarbonate.

Biomedical Relevance

Sulfinic acids modulate peroxiredoxin activity, influencing cellular redox homeostasis. This compound’s methyl group may enhance metabolic stability compared to unmodified cysteine derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcysteinesulfinic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfinic acid group to a sulfonic acid group.

    Reduction: Reduction reactions can revert the sulfinic acid group back to a thiol group.

    Substitution: The sulfinic acid group can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sulfonyl chlorides (RSO2Cl) or amines (RNH2).

Major Products Formed:

    Oxidation: 2-Methylcysteinesulfonic acid.

    Reduction: 2-Methylcysteine.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

2-Methylcysteinesulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylcysteinesulfinic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Molecular Formula Functional Groups Key Properties/Applications
2-Methylcysteinesulfinic acid C₄H₉NO₄S α-methyl, sulfinic acid (-SO₂H) Potential biochemical research applications (inferred)
L-Cysteinesulfinic acid C₃H₇NO₄S Sulfinic acid (-SO₂H) Taurine precursor, neurotransmitter activity
S-sulfo-L-cysteine C₃H₇NO₅S₂ Sulfonic acid (-SO₃H), disulfide bond Synthetic intermediate, sulfite detection
2-Methylcysteine C₄H₉NO₂S α-methyl, thiol (-SH) Biochemical precursor, chiral building block
2-(N-Cyclohexylamino)-ethanesulfonic acid C₈H₁₇NO₃S Sulfonic acid (-SO₃H), cyclohexylamine Buffer agent (e.g., CHES buffer) in biochemical assays

Key Observations:

Sulfur Oxidation State: Sulfinic acid (-SO₂H) in this compound and L-cysteinesulfinic acid is less acidic (pKa ~1.5–2.5) compared to sulfonic acid (-SO₃H, pKa ~-1.5) in S-sulfo-L-cysteine and 2-(N-cyclohexylamino)-ethanesulfonic acid .

Biological Roles :

  • L-Cysteinesulfinic acid is a key intermediate in taurine biosynthesis and modulates glutamate receptors in the central nervous system .
  • This compound’s methyl group may disrupt these pathways, altering its metabolic fate.

Synthetic Utility :

  • S-sulfo-L-cysteine is synthesized via sulfite-mediated reactions, a method that could theoretically apply to this compound .
  • 2-Methylcysteine hydrochloride () serves as a precursor for synthesizing methylated sulfinic/sulfonic acid derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data*

Property This compound L-Cysteinesulfinic Acid S-sulfo-L-cysteine
Molecular Weight (g/mol) 167.19 153.16 213.28
Solubility Moderate (aqueous) High (aqueous) High (aqueous)
Acidity (pKa) ~1.8–2.5 (sulfinic acid) ~1.8–2.5 ~-1.5 (sulfonic acid)

*Data inferred from structural analogs and functional group chemistry .

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